3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate
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Overview
Description
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-2-one core, followed by chlorination and methylation reactions to introduce the 3,6-dichloro and 4-methyl groups, respectively. The final step involves the coupling of the chromen-2-one derivative with N-[(benzyloxy)carbonyl]-L-methionine under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted chromen-2-one derivatives .
Scientific Research Applications
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of photoactive materials and as a precursor for various functionalized compounds .
Mechanism of Action
The mechanism of action of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. The presence of the N-[(benzyloxy)carbonyl]-L-methionine moiety enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}valinate
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate
Uniqueness
Compared to similar compounds, 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate exhibits unique properties due to the presence of the N-[(benzyloxy)carbonyl]-L-methionine moiety. This moiety enhances its biological activity and specificity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H21Cl2NO6S |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C23H21Cl2NO6S/c1-13-15-10-16(24)19(11-18(15)31-22(28)20(13)25)32-21(27)17(8-9-33-2)26-23(29)30-12-14-6-4-3-5-7-14/h3-7,10-11,17H,8-9,12H2,1-2H3,(H,26,29)/t17-/m0/s1 |
InChI Key |
LYEWXEVNTHMWBS-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](CCSC)NC(=O)OCC3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(CCSC)NC(=O)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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